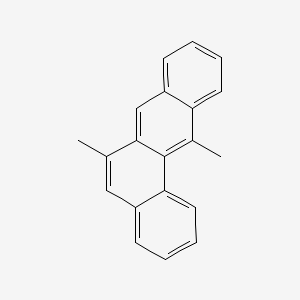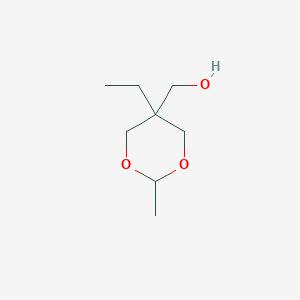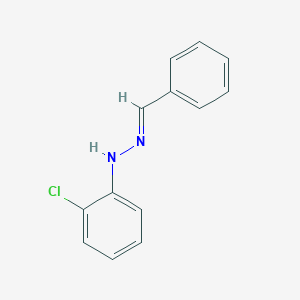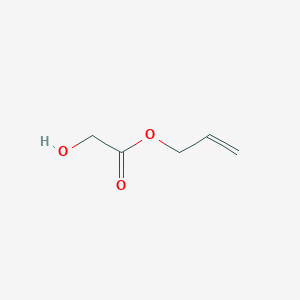
Prop-2-en-1-yl hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl glycolate, also known as allyl 2-hydroxypropanoate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound is known for its pleasant pineapple-like aroma and is often used to enhance the scent of various consumer products, including perfumes, cosmetics, and food items.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allyl glycolate can be synthesized through several methods. One common approach involves the esterification of glycolic acid with allyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Glycolic Acid+Allyl Alcohol→Allyl Glycolate+Water
Another method involves the reaction of allyl chloride with sodium glycolate. This reaction is typically carried out in an aqueous medium and requires a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of allyl glycolate often involves the esterification of glycolic acid with allyl alcohol in the presence of an acid catalyst. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl glycolate undergoes various chemical reactions, including:
Oxidation: Allyl glycolate can be oxidized to form glycolic acid and allyl aldehyde.
Reduction: Reduction of allyl glycolate can yield allyl alcohol and glycolic acid.
Substitution: Allyl glycolate can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Glycolic acid and allyl aldehyde.
Reduction: Allyl alcohol and glycolic acid.
Substitution: Products depend on the nucleophile used; for example, using hydroxide ions can yield glycolic acid and allyl alcohol.
Applications De Recherche Scientifique
Allyl glycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industry to enhance the scent and taste of consumer products.
Mécanisme D'action
The mechanism of action of allyl glycolate involves its interaction with various molecular targets and pathways. In the fragrance industry, its pleasant aroma is due to its ability to bind to olfactory receptors in the nose, triggering a sensory response. In biological systems, allyl glycolate may interact with enzymes and proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Allyl glycolate can be compared with other similar compounds, such as:
Allyl acetate: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Glycolic acid: Shares the glycolate moiety but lacks the allyl group, leading to different applications and reactivity.
Allyl alcohol: Contains the allyl group but lacks the glycolate moiety, resulting in different chemical behavior and uses.
Conclusion
Allyl glycolate is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry Its unique combination of the allyl and glycolate moieties gives it distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications
Propriétés
Numéro CAS |
4704-23-8 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
prop-2-enyl 2-hydroxyacetate |
InChI |
InChI=1S/C5H8O3/c1-2-3-8-5(7)4-6/h2,6H,1,3-4H2 |
Clé InChI |
UVIZKKLXYCUTJB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


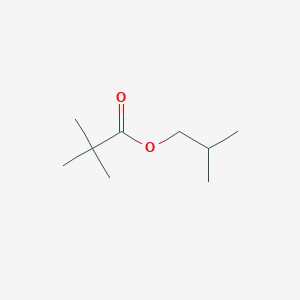
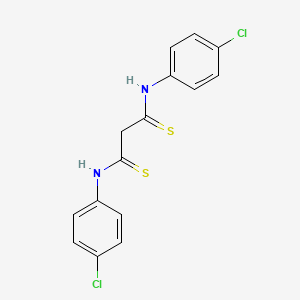
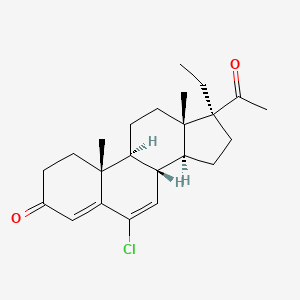
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)

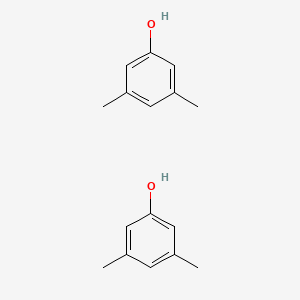
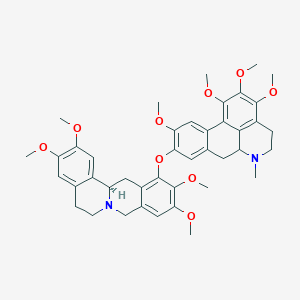
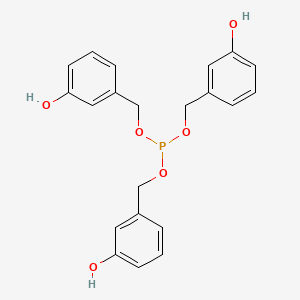
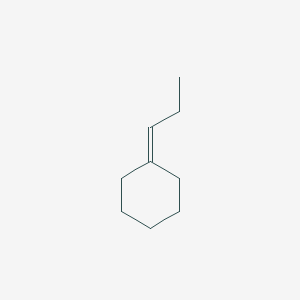
![N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide](/img/structure/B14749184.png)
